molecular formula C10H6N4 B14314239 1,2-Bis(diazo)-1,2-dihydronaphthalene CAS No. 114574-80-0

1,2-Bis(diazo)-1,2-dihydronaphthalene

Katalognummer: B14314239
CAS-Nummer: 114574-80-0
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: MCRHTDJFLUKMMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(diazo)-1,2-dihydronaphthalene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of two linked nitrogen atoms at the terminal position. The diazo group is represented by the general structural formula R₂C=N₂. This compound is particularly interesting due to its unique structure and reactivity, making it a subject of extensive research in organic chemistry.

Analyse Chemischer Reaktionen

1,2-Bis(diazo)-1,2-dihydronaphthalene undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like difluoroiodobenzene and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,2-Bis(diazo)-1,2-dihydronaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Bis(diazo)-1,2-dihydronaphthalene involves the formation of reactive intermediates, such as carbenes, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved are highly dependent on the specific reaction conditions and the presence of other reagents .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(diazo)-1,2-dihydronaphthalene can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, this compound is unique due to its naphthalene backbone, which imparts different reactivity and stability characteristics. Similar compounds include:

Eigenschaften

CAS-Nummer

114574-80-0

Molekularformel

C10H6N4

Molekulargewicht

182.18 g/mol

IUPAC-Name

1,2-didiazonaphthalene

InChI

InChI=1S/C10H6N4/c11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-12/h1-6H

InChI-Schlüssel

MCRHTDJFLUKMMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=[N+]=[N-])C2=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.